molecular formula C3H7NO2 B12419846 (2S)-2-(15N)azanyl(213C)propanoic acid

(2S)-2-(15N)azanyl(213C)propanoic acid

Cat. No.: B12419846
M. Wt: 91.08 g/mol
InChI Key: QNAYBMKLOCPYGJ-CJQZVISGSA-N
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Description

(2S)-2-(15N)azanyl(213C)propanoic acid is a compound of significant interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of propanoic acid, where the nitrogen and carbon atoms are isotopically labeled with (^{15})N and (^{13})C, respectively. Such isotopic labeling is crucial for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions in both chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(15N)azanyl(213C)propanoic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of (^{15})N-labeled ammonia and (^{13})C-labeled acetic acid in a series of reactions that lead to the formation of the desired compound. The reaction conditions often include controlled temperatures and pH levels to ensure the selective incorporation of the isotopes.

Industrial Production Methods

Industrial production of isotopically labeled compounds like this compound requires advanced techniques to ensure high purity and yield. Methods such as continuous flow synthesis and the use of specialized reactors are employed to scale up the production while maintaining the isotopic integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(15N)azanyl(213C)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-(15N)azanyl(213C)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Helps in understanding metabolic processes and protein synthesis.

    Medicine: Utilized in metabolic studies and drug development to track the distribution and interaction of compounds within the body.

    Industry: Employed in the production of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of (2S)-2-(15N)azanyl(213C)propanoic acid involves its incorporation into metabolic pathways where it can be traced using spectroscopic techniques. The isotopic labels allow for precise tracking of the compound’s interactions and transformations within biological systems. Molecular targets include enzymes and proteins involved in metabolic processes, where the compound can provide insights into the dynamics and kinetics of these interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminopropanoic acid: The non-labeled version of the compound.

    (2S)-2-(15N)azanylpropanoic acid: Labeled only with (^{15})N.

    (2S)-2-(213C)propanoic acid: Labeled only with (^{13})C.

Uniqueness

(2S)-2-(15N)azanyl(213C)propanoic acid is unique due to its dual isotopic labeling, which provides a more comprehensive tool for studying complex systems. The combination of (^{15})N and (^{13})C labels allows for simultaneous tracking of nitrogen and carbon atoms, offering detailed insights into molecular interactions and transformations.

This compound’s versatility and precision make it an invaluable resource in various scientific disciplines, contributing to advancements in research and technology.

Properties

Molecular Formula

C3H7NO2

Molecular Weight

91.08 g/mol

IUPAC Name

(2S)-2-(15N)azanyl(213C)propanoic acid

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,4+1

InChI Key

QNAYBMKLOCPYGJ-CJQZVISGSA-N

Isomeric SMILES

C[13C@@H](C(=O)O)[15NH2]

Canonical SMILES

CC(C(=O)O)N

Origin of Product

United States

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